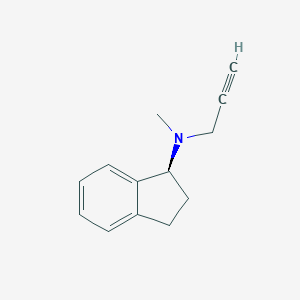![molecular formula C11H9N3O B169840 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one CAS No. 144588-48-7](/img/structure/B169840.png)
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB). The anti-viral activity of the compound is thought to be due to its ability to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
実験室実験の利点と制限
One of the advantages of using 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one in lab experiments is its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its moderate to low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to improve its solubility and bioavailability to enhance its efficacy as a drug. Additionally, the development of new synthetic methods for the compound may lead to the discovery of novel derivatives with improved biological activities.
合成法
The synthesis of 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one can be achieved through several methods, including the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. Another method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of piperidine and acetic acid. These methods have been reported to yield moderate to good yields of the compound.
科学的研究の応用
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit anti-viral activity against the hepatitis C virus.
特性
| 144588-48-7 | |
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC名 |
7-methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one |
InChI |
InChI=1S/C11H9N3O/c1-6-4-9(15)10-8(13-6)3-2-7-5-12-14-11(7)10/h2-5,12,14H,1H3 |
InChIキー |
CTNPJZZXBWWBEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C3C(=CNN3)C=CC2=N1 |
正規SMILES |
CC1=CC(=O)C2=C3C(=CNN3)C=CC2=N1 |
同義語 |
7-Methyl-1H-pyrazolo[3,4-f]quinolin-9-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


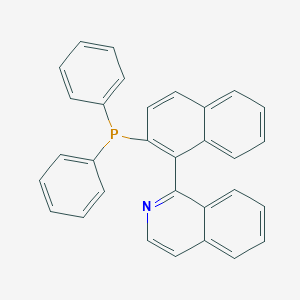
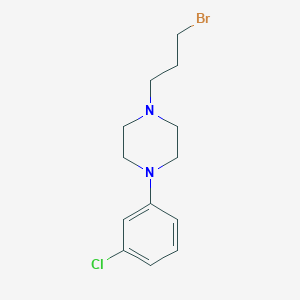
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
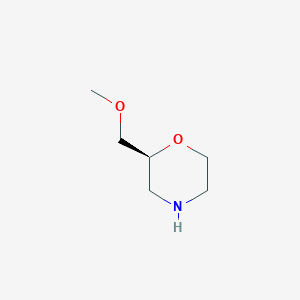
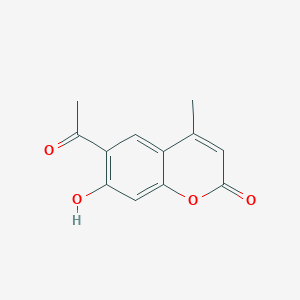
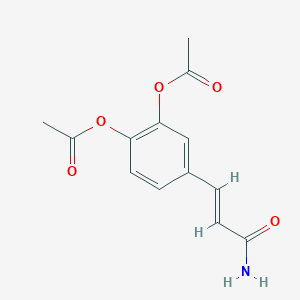
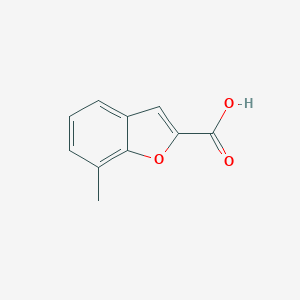

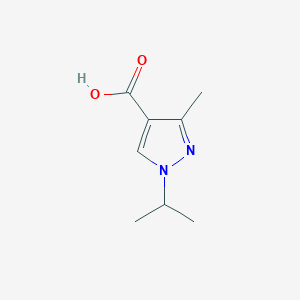
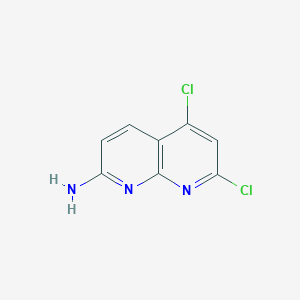
![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)

